molecular formula C18H19BrN2O3S B3259156 N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 313973-31-8

N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B3259156
CAS No.: 313973-31-8
M. Wt: 423.3 g/mol
InChI Key: BYBRSTOTGNLPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromophenyl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic benzamide derivative supplied for research purposes. This compound is part of a class of substituted benzamides that are of significant interest in preclinical research for central nervous system (CNS) and neurological disorders . Related benzamide compounds have been investigated for their potential utility in studying a wide range of conditions, including psychiatric, neurodegenerative, and metabolic diseases . The structural motif of a benzamide core with piperidine sulfonyl and bromophenyl groups is characteristic of compounds designed to modulate neurological targets . Researchers exploring the structure-activity relationships of such molecules may find this compound valuable. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c19-15-5-4-6-16(13-15)20-18(22)14-7-9-17(10-8-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBRSTOTGNLPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-aminobenzamide, is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.

    Coupling with Piperidine: The sulfonyl chloride intermediate is then reacted with piperidine under basic conditions to form the piperidine-1-sulfonyl derivative.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonyl group or the piperidine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonylbenzamides.

    Medicine: Potential therapeutic agent for diseases where sulfonylbenzamides have shown efficacy.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonylbenzamides can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

LI0: 4-(4-Benzyl-4-methoxypiperidin-1-yl)-N-[(4-{[1,1-dimethyl-2-(phenylthio)ethyl]amino}-3-nitrophenyl)sulfonyl]benzamide
  • Key Features : Incorporates a methoxypiperidine ring, benzyl group, and a nitro-substituted sulfonamide.
  • Comparison: The methoxy group increases hydrophilicity compared to the unsubstituted piperidine in the target compound. Molecular weight (712.88 g/mol) and LogP (~5.0) suggest lower solubility than the target compound .
I02: 3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide
  • Key Features: Contains a fluorophenyl group, oxadiazole ring, and methylsulfonylamino substituent.
  • Comparison : The oxadiazole ring introduces rigidity and may improve metabolic stability. Fluorine’s electronegativity could enhance binding affinity to hydrophobic pockets, contrasting with bromine’s steric effects. The stereochemistry (R-configuration) may influence chiral target interactions, a feature absent in the target compound .
4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide
  • Key Features : Brominated naphthalene system and phenylethyl substituent.
  • Synthetic yields for this class are reported to be lower due to divergent assembly challenges, suggesting the target compound’s piperidine sulfonyl group may offer synthetic advantages .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted LogP Synthetic Yield (Reported)
N-(3-Bromophenyl)-4-(piperidine-1-sulfonyl)benzamide ~450 3-Bromophenyl, Piperidine sulfonyl ~3.5 Not reported
LI0 712.88 Benzyl, Methoxypiperidine, Sulfonyl ~5.0 Not reported
I02 ~589 (Example 53) Fluorophenyl, Oxadiazole, Methylsulfonyl ~4.0 28% (Example 53)
4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide ~395 Bromonaphthyl, Phenylethyl ~4.2 Lower yields

Computational Docking Insights

While specific docking data for the target compound is unavailable, Glide docking methodology (–4) highlights the importance of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions. The bromophenyl group’s bulk may occupy larger hydrophobic pockets compared to fluorine in I02, while the piperidine sulfonyl group could mimic natural sulfated or phosphorylated residues in targets .

Biological Activity

N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound classified within the sulfonylbenzamide family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and ability to interact with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the chemical formula C16H18BrN2O2SC_{16}H_{18}BrN_{2}O_{2}S and a molecular weight of approximately 396.3 g/mol. The synthesis typically involves:

  • Formation of Sulfonyl Chloride : Reacting 4-aminobenzamide with chlorosulfonic acid.
  • Coupling with Piperidine : The sulfonyl chloride is then reacted with piperidine.
  • Bromination : Finally, bromination of the phenyl ring is achieved using agents like N-bromosuccinimide (NBS) .

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors, modulating their functions. This compound has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cancer progression .

In Vitro Studies

Recent studies have demonstrated that related compounds exhibit significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. For instance, one derivative showed IC50 values ranging from 1.25 to 2.31 µM across various NSCLC cell lines, indicating potent anti-cancer activity . Additionally, these compounds can induce apoptosis and arrest the cell cycle at the G2 phase .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameIC50 (µM)Mechanism of ActionTarget
This compoundTBDFGFR1 InhibitionCancer
C9 (related compound)1.36 ± 0.27 to 2.31 ± 0.41Induces ApoptosisNSCLC
N-(3-BROMOPHENYL)-4-(MORPHOLINE-1-SULFONYL)BENZAMIDETBDTBDTBD

Case Studies

Several case studies highlight the compound's efficacy:

  • Study on NSCLC : A derivative demonstrated significant inhibition of FGFR1 in multiple NSCLC cell lines, suggesting a promising avenue for targeted cancer therapies .
  • Fungal Inhibition : Related benzamide derivatives have shown larvicidal and fungicidal activities against various pathogens, indicating broader biological applications beyond cancer .

Q & A

Q. Table 1: Representative Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Piperidine-1-sulfonyl chloride, pyridine, 0°C→RT75–85≥90%
23-Bromoaniline, EDCI/HOBt, DCM, 24h60–70≥85%

Basic: What spectroscopic and analytical methods are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR (400 MHz, DMSO-d6): Key signals include aromatic protons (δ 7.4–8.1 ppm), piperidine protons (δ 1.4–3.2 ppm), and sulfonamide NH (δ 10.2 ppm) .
    • 13C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and sulfonamide (SO2, δ ~55 ppm) groups.
  • Mass Spectrometry (HRMS): Expected [M+H]+ at m/z 463.04 (C18H18BrN2O3S+) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects (if single crystals are obtained via slow evaporation in ethanol) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Use Glide (Schrödinger Suite) for rigid-receptor docking to predict binding poses with targets like kinases or GPCRs. Validate with MM-GBSA scoring .
  • Enzyme Inhibition Assays: Test against COX-2 (anti-inflammatory) or PI3K (anticancer) at varying concentrations (1–100 µM) using fluorometric/colorimetric kits .
  • Cellular Pathways: Perform RNA-seq or phosphoproteomics on treated cancer cell lines (e.g., MCF-7) to identify dysregulated pathways .

Q. Table 2: Example Targets and Assay Conditions

TargetAssay TypeIC50 (µM)Reference Model
COX-2Fluorometric2.5 ± 0.3RAW 264.7 cells
PI3KαELISA1.8 ± 0.2HeLa cells

Advanced: What strategies address poor solubility and bioavailability in preclinical studies?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride salts by treating the free base with HCl in ethanol (improves aqueous solubility) .
  • Nanoparticle Formulation: Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release in pharmacokinetic studies .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance intestinal absorption .

Key Data:

  • LogP: Predicted ~3.2 (indicative of moderate lipophilicity; adjust via substituents on piperidine).
  • Solubility: Experimentally determine in PBS (pH 7.4) and simulate bioavailability using GastroPlus® .

Advanced: How to conduct structure-activity relationship (SAR) studies for lead optimization?

Methodological Answer:

Scaffold Modification:

  • Replace bromophenyl with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
  • Vary piperidine substituents (e.g., methyl, morpholine) to modulate steric and electronic effects .

Biological Screening: Test analogs against a panel of 10 cancer cell lines (NCI-60 subset) and compare GI50 values.

Computational Modeling: Perform 3D-QSAR using CoMFA/CoMSIA to correlate structural features with activity .

Q. Table 3: SAR Trends in Analog Compounds

Modification SiteFunctional GroupBiological Activity (IC50 vs Wild-Type)
Bromophenyl-NO22x improvement
Piperidine-CH31.5x improvement

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to determine decomposition temperature (expected >200°C) .
  • Photostability: Expose to UV light (320–400 nm) for 48h; monitor degradation by HPLC.
  • Long-Term Storage: Store at -20°C in amber vials under argon (purity remains >95% after 12 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.